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Introduction

Tigilanol tiglate (TT), also known as EBC-46, is a novel small molecule diterpene ester derived
from the seed of the Australian blushwood tree, Fontainea picrosperma.[1][2][3] It is being
developed as an intratumoral treatment for a range of solid tumors.[4][5] Preclinical and
veterinary clinical studies have demonstrated that a single intratumoral injection of tigilanol
tiglate can lead to rapid and localized inflammation, disruption of tumor vasculature,
hemorrhagic necrosis, and ultimately, complete tumor ablation in a significant percentage of
cases. Furthermore, tigilanol tiglate is shown to induce immunogenic cell death, suggesting a
potential for synergy with immunotherapies.

These application notes provide a comprehensive overview of the formulation, mechanism of
action, and detailed protocols for the preclinical evaluation of tigilanol tiglate.

Formulation for Preclinical Intratumoral
Administration

A common formulation for tigilanol tiglate in preclinical studies, particularly in murine models,
involves a simple vehicle to ensure localized delivery and activity. The commercially available
veterinary product, STELFONTA®, provides insight into a clinically approved formulation.

Preclinical Formulation Example:
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Component Concentration/Ratio Purpose
o ] Active Pharmaceutical
Tigilanol Tiglate 1 mg/mL ]
Ingredient
Propylene Glycol 40% (viv) Co-solvent
Sterile Water for Injection 60% (v/V) Vehicle
Sodium Acetate <0.1% (w/v) Buffering Agent
Glacial Acetic Acid <0.1% (w/v) Buffering Agent

Note: For laboratory-scale preparations, a simplified vehicle of 40% propylene glycol in sterile,
buffered saline can be used. The final formulation should be sterile-filtered before use.

Mechanism of Action

Tigilanol tiglate has a multi-modal mechanism of action, initiated by both Protein Kinase C
(PKC)-dependent and independent pathways.

o PKC Activation: Tigilanol tiglate is a potent activator of PKC isoforms. This activation in the
tumor microenvironment, particularly in endothelial cells, leads to increased vascular
permeability and disruption of tumor blood vessels. This vascular disruption causes
hemorrhagic necrosis and a rapid shutdown of blood supply to the tumor.

 Direct Oncolysis: The drug also induces direct cell death in tumor cells it contacts. This is
thought to occur through mechanisms including mitochondrial dysfunction and the induction

of oncolysis.

e Immune Response: Treatment with tigilanol tiglate initiates an acute inflammatory response,
characterized by the influx of immune cells. It also promotes immunogenic cell death (ICD)
through the release of damage-associated molecular patterns (DAMPSs), such as HMGB1,
ATP, and calreticulin. This process can stimulate a broader anti-tumor immune response,
potentially leading to systemic effects (abscopal effects).

Below is a diagram illustrating the proposed signaling pathway of Tigilanol Tiglate.
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Proposed signaling pathway of Tigilanol Tiglate.

Preclinical Efficacy Data Summary
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The following tables summarize quantitative data from key preclinical and early clinical studies.

Table 1: Efficacy in Canine Mast Cell Tumors (MCTs)

Drug
Concentration

Dosing Regimen

Complete
Response (CR) Reference
Rate (Day 21-28)

0.5 mL per cms3 of

1.0 mg/mL 90%

tumor volume

0.5 mL per cm?3 of -
0.5 mg/mL Not specified

tumor volume

0.5 mL per cms3 of -
0.2 mg/mL Not specified

tumor volume

0.5 mg/cm3 tumor

volume

Single intratumoral

injection

56% (in high-grade
MCTs)

Table 2: Human Phase | Dose-Escalation Data

Dose Level Number of Complete Partial
) Reference

(mg/m?) Patients Response (CR) Response (PR)
0.06 1 0 0
0.12 1 0 0
0.24 4 0 1
0.60 1 0 1
1.20 1 0 0
2.40 4 1 1
3.60 (Max Dose) 4 0 0
Local Effects

6 3 0
Cohort
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Note: The maximum tolerated dose was not reached in this study.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse
Model

This protocol outlines a typical study to evaluate the anti-tumor efficacy of a single intratumoral
injection of tigilanol tiglate.
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Typical workflow for a preclinical in vivo efficacy study.
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. Materials:
Human tumor cell line (e.g., MM649 melanoma, SCC-15 HNSCC).
Immunocompromised mice (e.g., BALB/c Foxnlnu or NOD/SCID).
Tigilanol Tiglate solution (e.g., 0.6 mg/mL in 40% Propylene Glycol/Saline).
Vehicle control (e.g., 40% Propylene Glycol/Saline).
Sterile syringes (e.g., 27-30 gauge insulin syringes).
Calipers for tumor measurement.

. Procedure:

Cell Culture and Implantation: Culture tumor cells under standard conditions. Harvest and
resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject
cells (e.g., 1x10° cells in 100 pL) into the flank of each mouse.

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measurements once
tumors are palpable.

Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-
150 mm3), randomize mice into treatment and control groups (n=6-10 per group).

Administer a single intratumoral (1.T.) injection of either tigilanol tiglate solution (e.g., 30 ug in
50 uL) or vehicle control. Use a fanning motion during injection to distribute the drug
throughout the tumor mass.

Post-Treatment Monitoring:

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
(Volume = (Length x Width2)/2).

o Monitor body weight and observe mice for any clinical signs of toxicity.
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o Observe the injection site for erythema, edema, and eschar formation, which are expected
local responses.

o Endpoints: Euthanize mice when tumors reach the protocol-defined maximum size (e.qg.,
>1000 mm3), show signs of ulceration, or if humane endpoints are met.

o Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis
(e.g., two-way ANOVA). Generate Kaplan-Meier survival curves based on the time to reach
the tumor volume endpoint.

Protocol 2: Assessment of Vascular Disruption

This protocol is designed to histologically evaluate the rapid effects of tigilanol tiglate on tumor
vasculature.

1. Materials:
Tumor-bearing mice (as prepared in Protocol 1).
Tigilanol Tiglate and vehicle solutions.

Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, ethanol series,
xylene, paraffin).

Immunohistochemistry (IHC) reagents, including a primary antibody against a vascular
marker (e.g., CD31).

. Procedure:
Establish tumors in mice as described in Protocol 1.
Treat tumors with a single I.T. injection of tigilanol tiglate or vehicle.

At predetermined early time points (e.g., 1, 4, and 24 hours post-injection), euthanize a
subset of mice from each group (n=3-4 per timepoint).

Tissue Collection and Processing:
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o Carefully excise the entire tumor and a small margin of surrounding tissue.
o Fix the tissue in 10% neutral buffered formalin for 24-48 hours.

o Process the fixed tissue through a graded ethanol series, clear with xylene, and embed in
paraffin.

 Histological Analysis:
o Section the paraffin-embedded tumors (e.g., 4-5 pm thickness).

o Perform standard Hematoxylin and Eosin (H&E) staining to observe overall morphology,
cellular changes, and evidence of hemorrhage.

o Perform IHC for CD31 to specifically label endothelial cells and assess the integrity of the
tumor vasculature.

e Microscopic Evaluation: Examine the stained slides under a microscope. In tigilanol tiglate-
treated tumors, expect to see evidence of red blood cell extravasation, vascular congestion,
and loss of distinct vessel structures compared to vehicle-treated controls, often visible as
early as one hour post-treatment.

Safety and Toxicology Considerations

In preclinical studies, tigilanol tiglate is generally well-tolerated when administered
intratumorally. Systemic exposure is typically low. The primary adverse events are related to
the drug's mode of action and are localized to the injection site. These include:

» Pain at the injection site.
o Swelling (edema) and redness (erythema).
o Formation of a wound at the tumor site following necrotic tissue sloughing.

In veterinary use with mast cell tumors, premedication with corticosteroids and H1/H2 receptor
blockers is required to mitigate the risks of mast cell degranulation. This should be a
consideration in preclinical models of mast cell tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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